![molecular formula C7H10N4OS B12931183 N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide CAS No. 89730-85-8](/img/structure/B12931183.png)
N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide is a heterocyclic compound that contains a triazine ring substituted with a methylthio group and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide typically involves the reaction of 3-methyl-5-(methylthio)-1,2,4-triazine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group.
Industrial Production Methods
On an industrial scale, the production of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced to a dihydrotriazine using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydrotriazine derivatives
Substitution: Various substituted triazine derivatives
Aplicaciones Científicas De Investigación
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)amine
- N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)thioacetamide
- N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)ethylamide
Uniqueness
N-(3-Methyl-5-(methylthio)-1,2,4-triazin-6-yl)acetamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of both the methylthio and acetamide groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
89730-85-8 |
|---|---|
Fórmula molecular |
C7H10N4OS |
Peso molecular |
198.25 g/mol |
Nombre IUPAC |
N-(3-methyl-5-methylsulfanyl-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C7H10N4OS/c1-4-8-7(13-3)6(11-10-4)9-5(2)12/h1-3H3,(H,9,11,12) |
Clave InChI |
WFVQVKPDICFXFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(N=N1)NC(=O)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
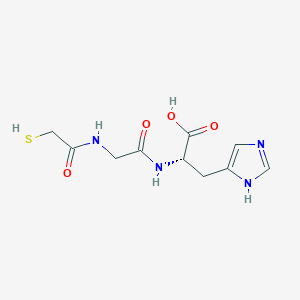
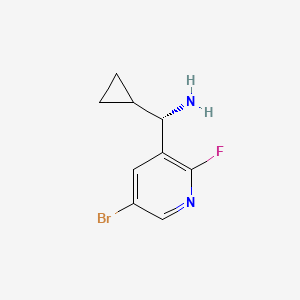

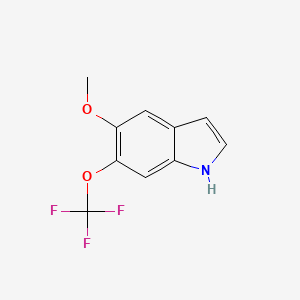
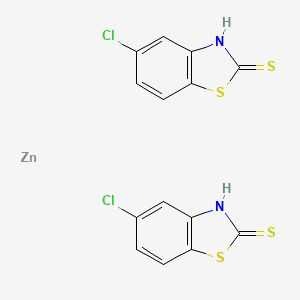



![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)

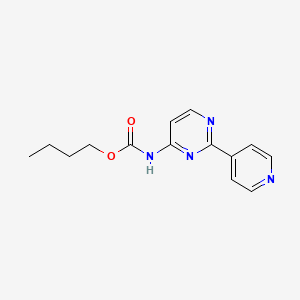
![(S)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12931204.png)
